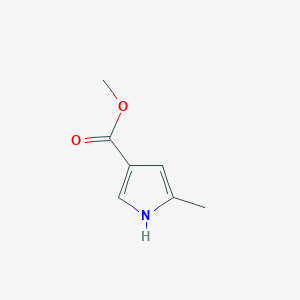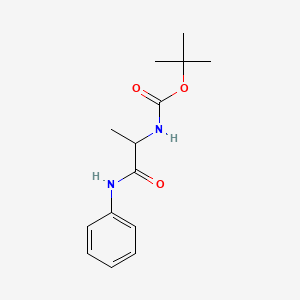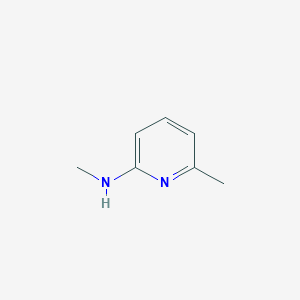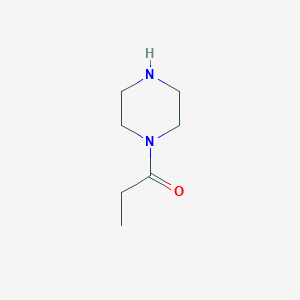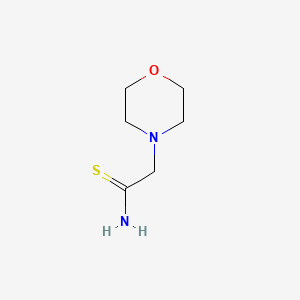
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
“6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 669726-49-2 . It has a molecular weight of 297.74 and its IUPAC name is 6-chloro-2-(2-methylphenyl)-4-quinolinecarboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid” is 1S/C17H12ClNO2/c1-10-4-2-3-5-12(10)16-9-14(17(20)21)13-8-11(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid” is a solid at room temperature . It has a molecular weight of 297.74 g/mol . The compound has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid derivatives have been synthesized and tested for their anticancer activity. Notably, certain derivatives demonstrated significant anticancer properties. For instance, a study by Bhatt, Agrawal, and Patel (2015) involved the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives using microwave irradiation and conventional heating methods. These compounds exhibited potent anticancer activities, particularly against carcinoma cell lines (Bhatt, Agrawal, & Patel, 2015).
Novel Synthesis Methods
New methods for synthesizing various quinoline-4-carboxylic acid derivatives, including the 6-chloro-2-(2-methylphenyl) variant, have been developed. Gao, Liu, Jiang, and Li (2011) reported a facile synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives (Gao, Liu, Jiang, & Li, 2011). Another study by Li, Wang, and Zou (2017) described a general three-step one-pot synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, highlighting the versatility and efficiency of this approach (Li, Wang, & Zou, 2017).
Antimicrobial and Antimalarial Applications
Compounds derived from 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid have shown promise in antimicrobial and antimalarial applications. For example, Raghavendra, Naik, and Sherigara (2006) synthesized a series of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, which exhibited antibacterial activity (Raghavendra, Naik, & Sherigara, 2006). Görlitzer, Gabriel, Jomaa, and Wiesner (2006) synthesized thieno[3,4-c]quinoline-4-yl-amines and tested them for in vitro antimalarial activity, finding some compounds with high activity against Plasmodium falciparum strains (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Propriétés
IUPAC Name |
6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-4-2-3-5-12(10)16-9-14(17(20)21)13-8-11(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIWWXZEKPFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397373 | |
| Record name | 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
669726-49-2 | |
| Record name | 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)
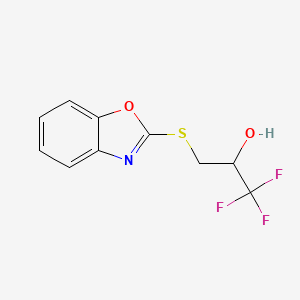
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)
